molecular formula C10H10N2O2 B2945814 6,7-Dimethylpyrazolo[1,5-a]pyridine-3-carboxylic acid CAS No. 99446-39-6

6,7-Dimethylpyrazolo[1,5-a]pyridine-3-carboxylic acid

Cat. No.: B2945814
CAS No.: 99446-39-6
M. Wt: 190.202
InChI Key: KYNPCXXMNPNXSS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6,7-Dimethylpyrazolo[1,5-a]pyridine-3-carboxylic acid is a heterocyclic carboxylic acid featuring a pyrazolo[1,5-a]pyridine core substituted with methyl groups at positions 6 and 5. The compound serves as a critical building block in medicinal chemistry, particularly in the synthesis of kinase inhibitors and other bioactive molecules. Its aromatic structure and carboxylic acid moiety enable hydrogen bonding and π-π interactions, making it suitable for targeting enzymes or receptors . Commercial availability is confirmed by suppliers like CymitQuimica, with pricing ranging from €435.00 (100 mg) to €1,202.00 (500 mg) .

Properties

IUPAC Name

6,7-dimethylpyrazolo[1,5-a]pyridine-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2O2/c1-6-3-4-9-8(10(13)14)5-11-12(9)7(6)2/h3-5H,1-2H3,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KYNPCXXMNPNXSS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N2C(=C(C=N2)C(=O)O)C=C1)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

99446-39-6
Record name 6,7-dimethylpyrazolo[1,5-a]pyridine-3-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6,7-Dimethylpyrazolo[1,5-a]pyridine-3-carboxylic acid typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 4-methylpyridine with O-(2,4-dinitrophenyl)hydroxylamine in acetonitrile, followed by heating at 40°C for 18 hours . The resulting mixture is then processed to obtain the desired compound.

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. large-scale synthesis would likely involve optimization of the laboratory methods to ensure higher yields and cost-effectiveness.

Chemical Reactions Analysis

Cyclocondensation Reactions

6,7-Dimethylpyrazolo[1,5-a]pyridine-3-carboxylic acid participates in cyclocondensation reactions with β-diketones or cyclic β-diketones under oxidative conditions. These reactions typically occur in ethanol or acetic acid with catalytic Pd(OAc)₂ or Cu(OAc)₂ and molecular oxygen (O₂) as an oxidant .

Mechanism :

  • Nucleophilic Addition : The enol form of the β-diketone attacks the electrophilic carbon of the pyridine ring.

  • Oxidative Dehydrogenation : Molecular oxygen facilitates dehydrogenation, forming intermediate cyclic structures.

  • Cyclization : The intermediate undergoes intramolecular cyclization, yielding pyrazolo[1,5-a]pyridine derivatives .

Key Observations :

  • Reactions in ethanol with Pd(OAc)₂ yield triazolo[1,5-a]pyridine derivatives (e.g., 72–74% yield) .

  • Solvent choice significantly impacts reaction pathways (e.g., acetic acid promotes cyclization over substitution).

Decarboxylation Behavior

The carboxylic acid group undergoes decarboxylation under thermal or acidic conditions, with kinetics influenced by substituents on the pyridine ring.

Kinetic Data :

ParameterValue (6,7-Dimethyl Derivative)Comparison to Picolinic Acid
Rate Constant (k, s⁻¹)~1.2 × 10⁻⁴ (at 150°C)2–3× slower than picolinate anion
Isotope Effect (¹³C)1.04–1.06Similar to quinolinic acid

Mechanistic Insights :

  • Decarboxylation proceeds via a zwitterionic transition state, stabilized by electron-withdrawing effects of the pyridine nitrogen .

  • The 6,7-dimethyl groups slightly hinder decarboxylation due to steric effects, reducing reaction rates compared to unsubstituted analogs .

Substituent Effects on Reactivity

The 6,7-dimethyl groups modulate electronic and steric properties:

Electronic Effects :

  • Electron-Donating Methyl Groups : Reduce electrophilicity of the pyridine ring, slowing nucleophilic addition reactions .

  • Steric Hindrance : Limits accessibility of the C-3 carboxyl group for reactions requiring spatial alignment (e.g., enzyme binding) .

Comparative Reactivity :

Reaction Type6,7-Dimethyl DerivativeUnsubstituted Analog
Cyclocondensation Yield68–72%80–85%
Decarboxylation Rate1.2 × 10⁻⁴ s⁻¹2.5 × 10⁻⁴ s⁻¹

Oxidation and Reduction Pathways

  • Oxidation : Treatment with KMnO₄ or H₂O₂ oxidizes the pyridine ring, forming N-oxide derivatives.

  • Reduction : NaBH₄ reduces the pyridine ring to a dihydropyridine structure, though yields are low (~30%) due to steric hindrance .

Scientific Research Applications

6,7-Dimethylpyrazolo[1,5-a]pyridine-3-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 6,7-Dimethylpyrazolo[1,5-a]pyridine-3-carboxylic acid involves its interaction with specific molecular targets. The compound can inhibit certain enzymes, thereby affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

2,7-Dimethylpyrazolo[1,5-a]pyrimidine-6-carboxylic Acid

  • Structural Differences : Replaces the pyridine ring with pyrimidine (two nitrogen atoms in the six-membered ring) and positions the carboxylic acid at C6 instead of C3. Methyl groups are at positions 2 and 7 .
  • Altered electronic effects from methyl groups at C2 may influence reactivity or binding interactions.
  • Applications : Likely used in nucleoside analogs or antiviral agents due to pyrimidine’s resemblance to nucleic acid bases. Available from Kanto Reagents at ¥9,600 (250 mg) .

4,5,6,7-Tetrahydropyrazolo[1,5-a]pyridine-3-carboxylic Acid

  • Structural Differences : Partially saturated pyridine ring (tetrahydro form), reducing aromaticity .
  • Physicochemical Implications: Enhanced solubility in aqueous media due to reduced planarity.
  • Applications : Intermediate in synthesizing complex molecules requiring solubility optimization. Sold by Thermo Scientific (97% purity) and Hangzhou Zhongqi Chem .

Imidazo[1,5-a]pyridine-3-carboxylic Acid Derivatives

  • Structural Differences : Substitution of pyrazole with imidazole (adjacent nitrogen atoms in the five-membered ring) .
  • Physicochemical Implications :
    • Imidazole’s basic nitrogen can participate in protonation, altering pH-dependent solubility.
    • Trifluoromethyl groups (e.g., in PharmaBlock’s derivative) enhance metabolic stability and lipophilicity .
  • Applications : Explored in drug discovery for targets requiring strong electron-withdrawing substituents.

Patent Derivatives with Piperidinyl Substituents

  • Structural Differences : Complex derivatives featuring piperidinyl or pyrrolo-pyridinyl groups attached to the pyrazolo[1,5-a]pyrazine core .
  • Physicochemical Implications :
    • Bulky substituents increase molecular weight and may enhance target specificity.
    • Piperidine’s basic nitrogen improves membrane permeability.

Data Tables

Table 1: Structural and Commercial Comparison

Compound Name Core Structure Substituents Molecular Weight (g/mol) Purity & Price Key Applications
6,7-Dimethylpyrazolo[1,5-a]pyridine-3-carboxylic acid Pyrazolo[1,5-a]pyridine 6,7-dimethyl; C3-COOH ~190 97%, €435–1,202 Kinase inhibitors
2,7-Dimethylpyrazolo[1,5-a]pyrimidine-6-carboxylic acid Pyrazolo[1,5-a]pyrimidine 2,7-dimethyl; C6-COOH 191.18 >97%, ¥9,600 Nucleoside analogs
4,5,6,7-Tetrahydropyrazolo[1,5-a]pyridine-3-carboxylic acid Tetrahydro-pyrazolo[1,5-a]pyridine None; C3-COOH 166.18 97%, price N/A Solubility-enhanced intermediates
6-(Trifluoromethyl)imidazo[1,5-a]pyridine-3-carboxylic acid Imidazo[1,5-a]pyridine CF3; C3-COOH ~230 (est.) N/A Metabolic-stable drug candidates

Biological Activity

6,7-Dimethylpyrazolo[1,5-a]pyridine-3-carboxylic acid is a heterocyclic compound belonging to the pyrazolo[1,5-a]pyridine family. This compound has gained attention due to its diverse biological activities, including potential therapeutic applications in various medical fields. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potentials, and relevant research findings.

  • Molecular Formula : C10H10N2O2
  • Molecular Weight : 190.20 g/mol
  • CAS Number : 99446-39-6

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. Compounds in this class have been shown to exhibit:

  • Enzyme Inhibition : Some derivatives inhibit specific enzymes, affecting cellular processes. For instance, certain pyrazolo[1,5-a]pyridine derivatives have demonstrated inhibitory activity against cyclooxygenase (COX) enzymes, which are crucial in inflammatory responses .
  • Receptor Modulation : It has been identified as a serotonin 3 receptor antagonist, suggesting potential applications in treating conditions associated with serotonin dysregulation, such as anxiety and nausea .

Anticancer Activity

Research indicates that compounds within the pyrazolo[1,5-a]pyridine class exhibit significant anticancer properties. A study reported that derivatives of this compound showed cytotoxic effects against various cancer cell lines. For example:

CompoundIC50 (µg/ml)Reference
This compound25
Doxorubicin (standard)37.4

This data suggests that the compound's structure contributes to its ability to inhibit cancer cell growth effectively.

Anti-inflammatory Activity

In vitro assays have demonstrated that this compound can suppress COX-2 activity. The IC50 values for certain derivatives were reported at approximately 0.04 μmol, comparable to the standard anti-inflammatory drug celecoxib .

Antioxidant Activity

Research has also highlighted the antioxidant properties of this compound. Pyrazolo[1,5-a]pyridine derivatives have shown significant scavenging activity against free radicals, contributing to their potential protective effects against oxidative stress-related diseases .

Case Studies and Research Findings

Recent studies have focused on the synthesis and evaluation of various derivatives of this compound:

  • Synthesis and Characterization : New derivatives were synthesized and characterized using spectroscopic methods (NMR, IR). The cytotoxicity was assessed against Ehrlich Ascites Carcinoma cells with promising results indicating higher efficacy than standard treatments .
  • Structure-Activity Relationship (SAR) : A study explored the SAR of pyrazolo[1,5-a]pyridine derivatives and their biological activities. The methylation pattern significantly influenced their receptor binding affinity and enzyme inhibition capabilities .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 6,7-dimethylpyrazolo[1,5-a]pyridine-3-carboxylic acid, and how are intermediates purified?

  • Methodology : The compound is typically synthesized via cyclization of hydrazine derivatives with α,β-unsaturated carbonyl precursors. For example, intermediates are purified using recrystallization from ethanol/DMF mixtures, followed by column chromatography to isolate the final product .
  • Key Techniques : Solvent selection (e.g., ethanol, DMF) for recrystallization and spectroscopic validation (IR, NMR) to confirm structural integrity .

Q. How is the purity and structural identity of this compound validated?

  • Methodology :

Elemental Analysis : Compare calculated (e.g., C: 61.65%, H: 4.38%, N: 27.65%) and experimental values (e.g., C: 61.78%, H: 4.12%) to assess purity .

High-Resolution Mass Spectrometry (HRMS) : Confirm molecular weight (e.g., [M + H]+ calcd: 254.1042; found: 254.1039) .

NMR Spectroscopy : Use 1H^1H- and 13C^{13}C-NMR to verify substituent positions and methyl group integration .

Q. What solvents and reaction conditions optimize yield during synthesis?

  • Methodology : Polar aprotic solvents (e.g., DMF, pyridine) enhance reactivity in nucleophilic substitutions. Temperature control (e.g., reflux at 80–100°C) and stoichiometric ratios of reagents (e.g., 1:1.2 molar ratio of precursor to acylating agent) are critical for minimizing side products .

Advanced Research Questions

Q. How can computational modeling improve the design of derivatives or reaction pathways for this compound?

  • Methodology : Quantum chemical calculations (e.g., density functional theory) predict reaction energetics and transition states. Tools like reaction path search algorithms identify optimal conditions (e.g., solvent, catalyst) before experimental validation, reducing trial-and-error approaches .
  • Case Study : ICReDD’s workflow integrates computational screening with experimental feedback loops to accelerate reaction optimization .

Q. How should researchers address discrepancies between theoretical and experimental characterization data (e.g., HRMS or elemental analysis)?

  • Methodology :

Repetition : Re-run analyses to rule out instrumental error.

Complementary Techniques : Cross-validate with 1H^1H-NMR integration or X-ray crystallography.

Sample Purity : Re-purify using alternative solvents (e.g., methanol/water) to remove impurities affecting HRMS or elemental results .

Q. What strategies are effective for studying substituent effects on the compound’s reactivity?

  • Methodology :

  • Comparative Synthesis : Replace methyl groups with electron-withdrawing/donating groups (e.g., nitro, amino) and analyze reaction rates via kinetic studies.
  • Spectroscopic Probes : Use 13C^{13}C-NMR chemical shifts to assess electronic effects of substituents .

Q. How can factorial design optimize reaction conditions for scale-up or derivative synthesis?

  • Methodology :

Variable Selection : Test factors like temperature, solvent polarity, and catalyst loading.

Design Matrix : Use a 2k^k factorial design to identify interactions between variables (e.g., solvent-catalyst synergy).

Response Analysis : Measure yield/purity to determine optimal conditions .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.